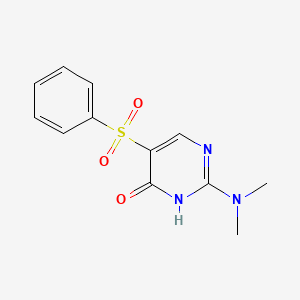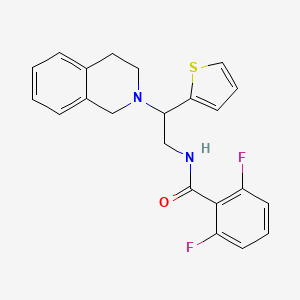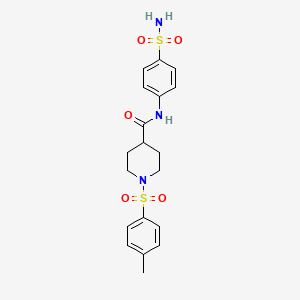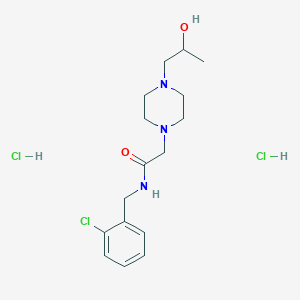![molecular formula C15H15ClF3NO B2933733 2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one CAS No. 2195876-45-8](/img/structure/B2933733.png)
2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H15ClF3NO and its molecular weight is 317.74. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorination Techniques and Applications
Selective Fluorination in Water : The compound Selectfluor F-TEDA-BF4 has been used for selective and effective fluorination of various organic compounds in water, demonstrating its versatility and efficiency in introducing fluorine atoms into complex molecules (Stavber et al., 2004).
Substituted (Difluoroiodo)arenes : Reactions with substituted (difluoroiodo)arenes have been explored for the production of 1,1-difluoro compounds, showcasing a method for the synthesis of difluorinated aromatic compounds (Gregorčič & Zupan, 1977).
Regioselectivity in Fluorination : Studies on the regioselectivity of fluorination processes using N-F type reagents on dibenzofuran, diphenylether, and biphenyl indicate the influence of reagent structure and reaction conditions on the outcomes of fluorination, providing insights into selective fluorination strategies (Zupan et al., 1996).
Fluorodesilylation of Alkenyltrimethylsilanes : This method involves converting alkenyltrimethylsilanes to alkenyl fluorides or difluoromethyl-substituted compounds, showcasing a route to fluoroalkenes and difluoromethyl-substituted amides, alcohols, or ethers (Greedy & Gouverneur, 2001).
Specific Applications in Organic Synthesis
Anticonvulsant Activity of Fluorinated Compounds : Research on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives containing fluoro or trifluoromethyl substituents explored their anticonvulsant activity, highlighting the potential of fluorinated compounds in medicinal chemistry (Obniska et al., 2006).
Electrophilic Fluorination : The use of Selectfluor™ F-TEDA-BF4 for electrophilic fluorination of aromatic compounds underlines its role as a key reagent in the introduction of fluorine atoms into organic molecules, offering a straightforward and effective route for the synthesis of fluorinated aromatics (Shamma et al., 1999).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3NO/c16-11-2-1-3-12(17)10(11)8-13(21)20-6-4-14(5-7-20)9-15(14,18)19/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFHMCQOBYTVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2933652.png)
![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide](/img/structure/B2933656.png)
![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)

![N-[2-(Oxetan-3-yloxy)phenyl]prop-2-enamide](/img/structure/B2933660.png)
![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)


![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)


![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)